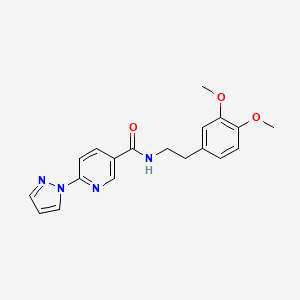

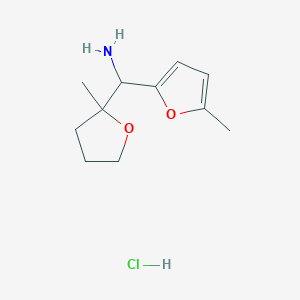

(5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine;hydrochloride” is an organic compound with the CAS Number: 1874428-99-5 . It has a molecular weight of 231.72 . It is usually in the form of a powder .

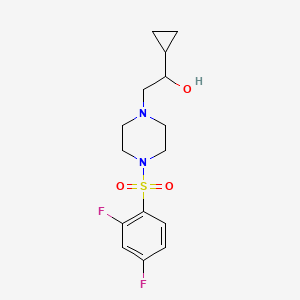

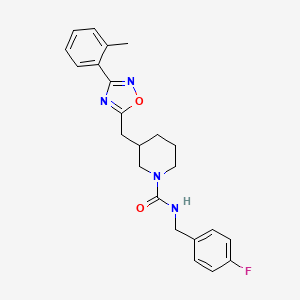

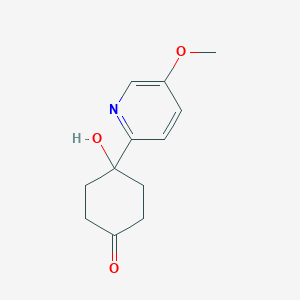

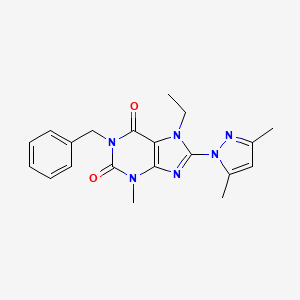

Molecular Structure Analysis

The IUPAC name of the compound is 1-(5-methylfuran-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine hydrochloride . The InChI code is 1S/C11H17NO2.ClH/c1-9-4-5-11(14-9)8-12-7-10-3-2-6-13-10;/h4-5,10,12H,2-3,6-8H2,1H3;1H . The InChI key is OEPMOKHASGVLQA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a molecular weight of 231.72 . It is usually in the form of a powder . The compound is stored at a temperature of 4°C .Scientific Research Applications

Novel Aryloxyethyl Derivatives as Antidepressants

A study highlights the design of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors, indicating a potential application in treating depression. These compounds, including a specific focus on ERK1/2 phosphorylation-preferring aryloxyethyl derivatives, exhibited high affinity for the 5-HT1A receptor, significant selectivity over other receptors, and robust antidepressant-like activity in rat models (Sniecikowska et al., 2019).

Anticholinesterase Activity

Research into novel anticholinesterases based on the molecular skeletons of furobenzofuran and methanobenzodioxepine revealed compounds that are potent inhibitors of acetyl- (AChE) or butyrylcholinesterase (BChE). This work provides insight into the development of new treatments for conditions such as Alzheimer's disease by targeting enzyme inhibition to prevent neurotransmitter breakdown (Luo et al., 2005).

Ring-Opening Polymerization

The N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP) of 2-methyl-N-p-toluenesulfonyl aziridine using commercial aminoalcohols as initiators demonstrates the versatility of these compounds in creating polymers with controlled molar masses and narrow dispersities. This process allows for the synthesis of metal-free α-hydroxy-ω-amino telechelics based on polyaziridine, indicating potential applications in materials science (Bakkali-Hassani et al., 2018).

Biomass-Derived Solvent Applications

2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, is highlighted for its application in organic chemistry as an environmentally benign solvent. Its properties make it suitable for syntheses involving organometallics, organocatalysis, biotransformations, and processing lignocellulosic materials. The use of 2-MeTHF represents a step towards greener synthesis strategies in various industrial and pharmaceutical contexts (Pace et al., 2012).

Reductive Amination for Biomass Conversion

A straightforward procedure for the conversion of 5-(Hydroxymethyl)furfural (HMF) to (5-alkyl- and 5-arylaminomethyl-furan-2-yl)methanol via reductive amination presents a novel route for producing renewable building blocks. This method facilitates the creation of a diverse array of derivatives from HMF and various amines, offering a new pathway for utilizing biomass-derived compounds in chemical synthesis (Cukalovic & Stevens, 2010).

Safety and Hazards

properties

IUPAC Name |

(5-methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-8-4-5-9(14-8)10(12)11(2)6-3-7-13-11;/h4-5,10H,3,6-7,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANINKXFJZKENRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(C2(CCCO2)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2551662.png)

![6-Cyclopentyl-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2551669.png)

![allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate](/img/structure/B2551671.png)